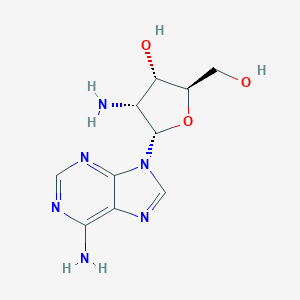
5-(4-Chlorophenyl)-2,3-diphenyl-2h-tetrazol-3-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(4-Chlorophenyl)-2,3-diphenyl-2h-tetrazol-3-ium chloride” is a tetrazolium salt with two phenyl groups and a chlorophenyl group attached. Tetrazolium salts are often used in biological research, particularly in cell viability assays .
Molecular Structure Analysis
The molecular structure of this compound would likely show the tetrazolium ring, with the phenyl and chlorophenyl groups attached. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
Tetrazolium salts are known to undergo reduction to form formazan dyes, which are often used in cell viability assays .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, but tetrazolium salts are generally solid at room temperature .Scientific Research Applications
Antiviral Activity
This compound has been studied for its potential antiviral properties. Derivatives of 5-(4-Chlorophenyl)-2,3-diphenyl-2h-tetrazol-3-ium chloride have shown some activity against the tobacco mosaic virus, indicating its potential use in plant protection and as an antiviral agent in agricultural settings .
Antifungal and Antibacterial Properties
The structural analogs of this compound have been reported to possess antifungal and antibacterial activities. This suggests that 5-(4-Chlorophenyl)-2,3-diphenyl-2h-tetrazol-3-ium chloride could be a starting point for the development of new antimicrobial agents .
Carbonic Anhydrase Inhibition
Compounds containing the tetrazolium chloride moiety have been associated with carbonic anhydrase inhibitory activity. This enzyme is crucial in various physiological processes, and inhibitors are used to treat conditions like glaucoma and mountain sickness .
Green Chemistry Applications
A derivative of this compound, 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, was synthesized using a green chemistry approach, employing cholinium chloride/urea eutectic mixture as a reaction medium. This highlights the compound’s role in promoting environmentally friendly synthesis methods .
Computational Chemistry Studies
The compound has been the subject of computational studies using density functional theory (DFT). These studies help in understanding the molecular structure, electronic properties, and potential reactivity of the compound, which is essential for designing new materials and drugs .
Coordination Chemistry and Organocatalysis
Derivatives of this compound have found applications in coordination chemistry and organocatalysis. The 2-aminoimidazole derivative, in particular, is valuable in synthesizing bioactive molecules and has been employed extensively in these fields .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(4-chlorophenyl)-2,3-diphenyltetrazol-2-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN4.ClH/c20-16-13-11-15(12-14-16)19-21-23(17-7-3-1-4-8-17)24(22-19)18-9-5-2-6-10-18;/h1-14H;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQVUWNFRJMAMY-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C4=CC=C(C=C4)Cl.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cytidine,[5-3H]](/img/structure/B77100.png)











![2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B77125.png)
